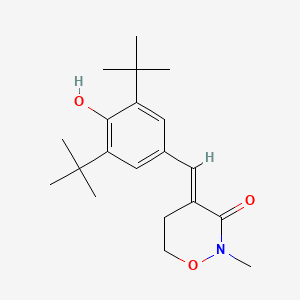![molecular formula C18H28Cl2N2OS B1667339 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride CAS No. 663172-95-0](/img/structure/B1667339.png)
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is a small molecule belonging to a family of multitargeting or hybrid molecules. It is orally active, has good central nervous system penetration, and exhibits potent neuronal protection and anti-inflammatory properties . This compound acts via three major pathways involved in neuronal death: excitotoxicity, oxidative stress, and inflammation. It is also a mitochondrial protective agent .
准备方法
The synthesis of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride involves several steps. The key intermediate is 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Industrial production methods for this compound are not widely documented, but custom synthesis is available for research purposes .
化学反应分析
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups.
Substitution: Substitution reactions can occur at the phenol or thiazole rings, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying multitargeting molecules and their interactions.
Biology: It is used to investigate the mechanisms of neuronal protection and anti-inflammatory effects.
Medicine: this compound is in phase II clinical trials for the treatment of Huntington’s disease. .
Industry: It is used in the development of new therapeutic agents targeting neuronal death pathways.
作用机制
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride exerts its effects through multiple pathways:
Excitotoxicity: It acts as a sodium channel blocker, reducing neuronal excitotoxicity.
Oxidative Stress: It functions as an antioxidant, mitigating oxidative stress.
Neuroinflammation: It inhibits cyclooxygenase, reducing neuroinflammation.
Mitochondrial Protection: It has mitochondria-protective properties, preserving mitochondrial function.
相似化合物的比较
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is unique due to its multitargeting properties. Similar compounds include:
Cyclooxygenase inhibitors: Such as celecoxib and ibuprofen, which primarily target cyclooxygenase enzymes.
Antioxidants: Such as vitamin E and coenzyme Q10, which primarily target oxidative stress.
Sodium channel blockers: Such as phenytoin and carbamazepine, which primarily target sodium channels.
This compound stands out due to its ability to target multiple pathways simultaneously, making it a promising candidate for treating complex neurodegenerative diseases .
属性
CAS 编号 |
663172-95-0 |
|---|---|
分子式 |
C18H28Cl2N2OS |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
InChI |
InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |
InChI 键 |
POTWDNZJOKKEMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


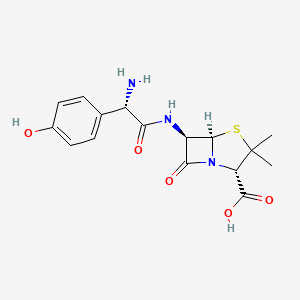

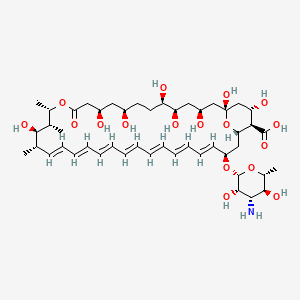

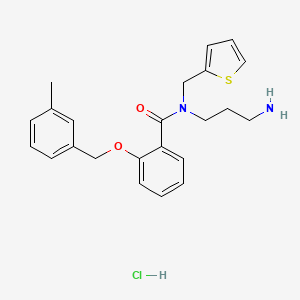
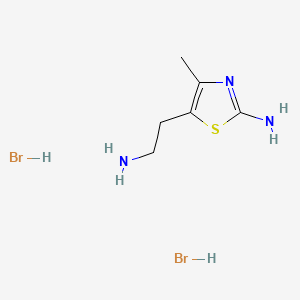
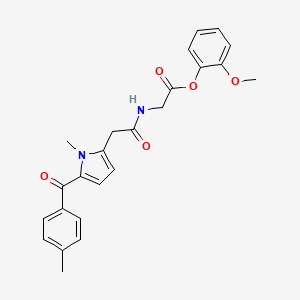
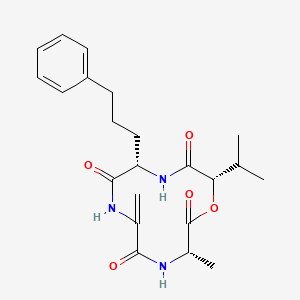
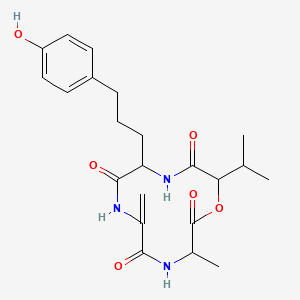
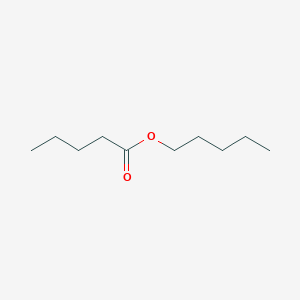
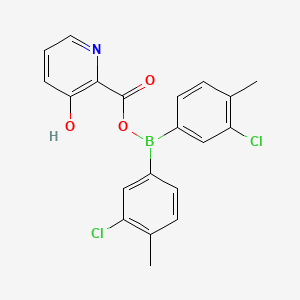
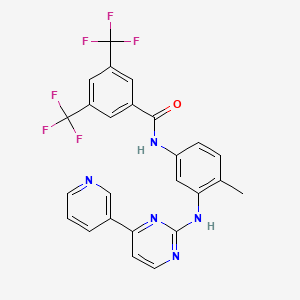
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
